N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine
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Overview
Description
N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a 1,3-dithietane ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable dithietane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the dithietane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the dichlorophenyl group and has applications in herbicide synthesis.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Another compound with a similar structure used in medicinal chemistry.
Uniqueness
N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to its 1,3-dithietane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
59753-76-3 |
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Molecular Formula |
C9H7Cl2NS2 |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H7Cl2NS2/c10-7-2-1-6(8(11)3-7)4-12-9-13-5-14-9/h1-3H,4-5H2 |
InChI Key |
GXMKRHODXYVPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=C(C=C(C=C2)Cl)Cl)S1 |
Origin of Product |
United States |
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